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molecular formula C9H7FO4 B8536801 4-Acetoxy-2-fluorobenzoic acid

4-Acetoxy-2-fluorobenzoic acid

Cat. No. B8536801
M. Wt: 198.15 g/mol
InChI Key: CVRUBIOUACCYQY-UHFFFAOYSA-N
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Patent
US06133469

Procedure details

4.3 Grams of 2-fluoro-4-hydroxybenzoic acid and 8.4 g of anhydrous acetic acid were placed in a two-necked flask, and mixed. 5 Drops of sulfuric acid were added to the mixture under cooling with water. After heat generation ended, the mixture was heated at 80° C. for 30 minutes. Thereafter, the reaction mixture was poured into cold water, and a precipitated crystal was recovered by filtration. The crystal was dried in vacuum, and used in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](O)(=[O:14])[CH3:13].S(=O)(=O)(O)O>O>[C:12]([O:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([F:1])[CH:10]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)O
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
TEMPERATURE
Type
TEMPERATURE
Details
After heat generation
FILTRATION
Type
FILTRATION
Details
a precipitated crystal was recovered by filtration
CUSTOM
Type
CUSTOM
Details
The crystal was dried in vacuum

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=CC(=C(C(=O)O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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